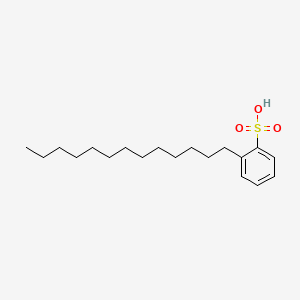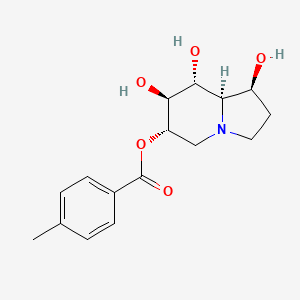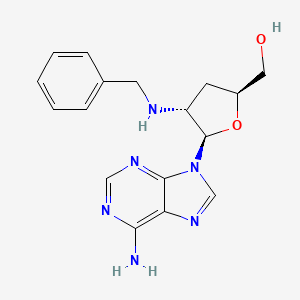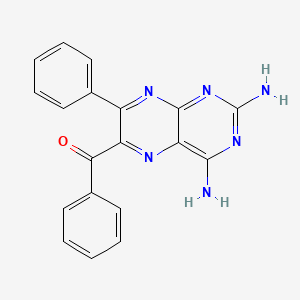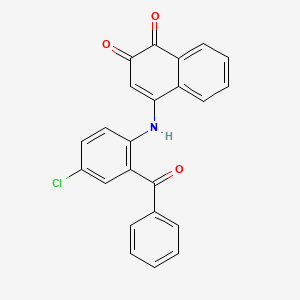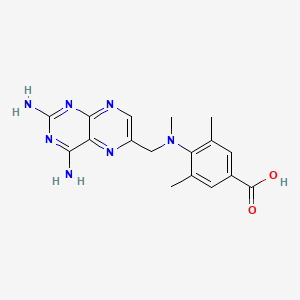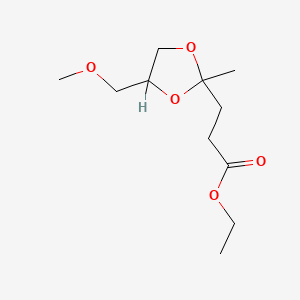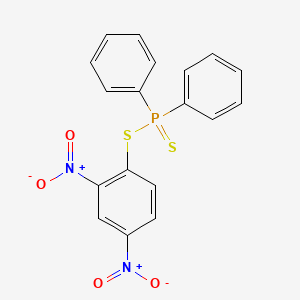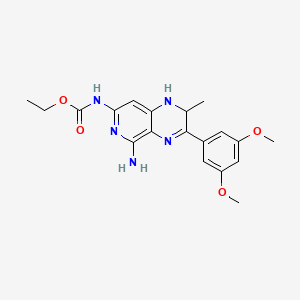
beta-D-Glucopyranoside, 1,4a,5,6,7,7a-hexahydro-7-hydroxy-4-methylcyclopenta(c)pyran-1-yl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beta-D-Glucopyranoside, 1,4a,5,6,7,7a-hexahydro-7-hydroxy-4-methylcyclopenta©pyran-1-yl: is a complex organic compound with the molecular formula C25H38O12 and a molecular weight of 530.56 g/mol . This compound is characterized by its unique structure, which includes a glucopyranoside moiety and a cyclopenta©pyran ring system. It is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine.
准备方法
The synthesis of beta-D-Glucopyranoside, 1,4a,5,6,7,7a-hexahydro-7-hydroxy-4-methylcyclopenta©pyran-1-yl involves several steps. One common synthetic route includes the following steps :
Starting Materials: The synthesis begins with readily available starting materials such as glucose and cyclopentadiene derivatives.
Glycosylation: The glucose derivative undergoes glycosylation to form the glucopyranoside moiety.
Cyclization: The cyclopentadiene derivative is then cyclized to form the cyclopenta©pyran ring system.
Coupling: The glucopyranoside and cyclopenta©pyran intermediates are coupled under specific reaction conditions to yield the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using advanced techniques such as chromatography and crystallization.
化学反应分析
Beta-D-Glucopyranoside, 1,4a,5,6,7,7a-hexahydro-7-hydroxy-4-methylcyclopenta©pyran-1-yl undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, leading to the formation of ethers or esters.
Hydrolysis: Acidic or enzymatic hydrolysis can break down the glucopyranoside moiety, releasing glucose and the aglycone part of the molecule.
科学研究应用
Beta-D-Glucopyranoside, 1,4a,5,6,7,7a-hexahydro-7-hydroxy-4-methylcyclopenta©pyran-1-yl has a wide range of applications in scientific research :
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying glycosylation reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of pharmaceuticals, nutraceuticals, and cosmetic products due to its bioactive properties.
作用机制
The mechanism of action of beta-D-Glucopyranoside, 1,4a,5,6,7,7a-hexahydro-7-hydroxy-4-methylcyclopenta©pyran-1-yl involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
相似化合物的比较
Beta-D-Glucopyranoside, 1,4a,5,6,7,7a-hexahydro-7-hydroxy-4-methylcyclopenta©pyran-1-yl can be compared with other similar compounds, such as :
Ajugol: Another glucopyranoside with a similar structure but different biological activities.
Loganic Acid: A compound with a similar cyclopenta©pyran ring system but different functional groups.
Geniposidic Acid: A related compound with a glucopyranoside moiety and known for its medicinal properties.
These comparisons highlight the unique structural features and biological activities of beta-D-Glucopyranoside, 1,4a,5,6,7,7a-hexahydro-7-hydroxy-4-methylcyclopenta©pyran-1-yl, making it a valuable compound for scientific research and industrial applications.
属性
CAS 编号 |
83889-89-8 |
|---|---|
分子式 |
C15H24O8 |
分子量 |
332.35 g/mol |
IUPAC 名称 |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(7-hydroxy-4-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl)oxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C15H24O8/c1-6-5-21-14(10-7(6)2-3-8(10)17)23-15-13(20)12(19)11(18)9(4-16)22-15/h5,7-20H,2-4H2,1H3/t7?,8?,9-,10?,11-,12+,13-,14?,15+/m1/s1 |
InChI 键 |
WTAMLWRKDUICLU-GZVQKPGOSA-N |
手性 SMILES |
CC1=COC(C2C1CCC2O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
规范 SMILES |
CC1=COC(C2C1CCC2O)OC3C(C(C(C(O3)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-2-[[(2S)-2-amino-3-[4-(4-hydroxyphenoxy)phenyl]propanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12805327.png)
